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This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of Elabela (ELA), also known as Apela or Toddler, a recently discovered endogenous

ligand for the apelin receptor (APJ). This document is intended for researchers, scientists, and

drug development professionals engaged in cardiovascular research and drug discovery.

Elabela has emerged as a critical regulator in embryonic development and cardiovascular

function, making its SAR a key area of investigation for therapeutic applications.

Introduction to Elabela and its Isoforms
Elabela is a peptide hormone that, despite having little sequence homology to apelin, is the

second identified endogenous ligand for the G protein-coupled apelin receptor.[1][2] It plays

crucial roles in embryonic development, particularly in cardiogenesis, and is also functional in

adult organisms, influencing cardiovascular homeostasis.[3][4][5] Elabela is initially translated

as a 54-amino acid preproprotein, which is then processed into several active isoforms,

primarily ELA-32, ELA-21, and ELA-11, named for their amino acid length.[6][7] The C-terminal

region of Elabela is highly conserved across species and is critical for its biological activity.[8][9]

Quantitative Analysis of Elabela Peptide Activity
The binding affinity and functional potency of various Elabela isoforms and related peptides

have been characterized in numerous studies. The following tables summarize the key

quantitative data from in vitro assays.
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Table 1: Binding Affinities of Elabela and Apelin
Peptides to the Apelin Receptor

Peptide
Receptor
Source

Assay Type Ki (nM)
pKi (mean ±
SEM)

Reference

Elabela-32
Human Left

Ventricle

Competition

Binding
9.59 ± 0.08 [10][11]

Elabela-32
Recombinant

Human APJ

Competition

Binding
1.343 [1][8]

Elabela-21
Human Left

Ventricle

Competition

Binding
8.52 ± 0.11 [10][11]

Elabela-21
Recombinant

Human APJ

Competition

Binding
4.364 [1][8]

ELA(19-32)
Recombinant

Human APJ

Competition

Binding
4.6 [12]

Elabela-11
Human Left

Ventricle

Competition

Binding
7.85 ± 0.05 [10][11]

Apelin-36
Recombinant

Human APJ

Competition

Binding
1.735 [1][8]

Apelin-17
Recombinant

Human APJ

Competition

Binding
4.651 [1][8]

Apelin-13
Recombinant

Human APJ

Competition

Binding
8.336 [1][8]

[Pyr1]apelin-

13

Human Left

Ventricle

Competition

Binding
8.85 ± 0.04 [10][11]

Table 2: Functional Potencies of Elabela and Apelin
Peptides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.ahajournals.org/doi/10.1161/circulationaha.116.023218
https://api.repository.cam.ac.uk/server/api/core/bitstreams/99b01665-86fb-484b-9c08-bf98885ae0fd/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://www.ahajournals.org/doi/10.1161/circulationaha.116.023218
https://api.repository.cam.ac.uk/server/api/core/bitstreams/99b01665-86fb-484b-9c08-bf98885ae0fd/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://pubmed.ncbi.nlm.nih.gov/33350824/
https://www.ahajournals.org/doi/10.1161/circulationaha.116.023218
https://api.repository.cam.ac.uk/server/api/core/bitstreams/99b01665-86fb-484b-9c08-bf98885ae0fd/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://www.ahajournals.org/doi/10.1161/circulationaha.116.023218
https://api.repository.cam.ac.uk/server/api/core/bitstreams/99b01665-86fb-484b-9c08-bf98885ae0fd/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Assay Type Cell Line EC50 (nM)
pEC50
(mean ±
SEM)

Reference

Elabela-32
cAMP

Inhibition
CHO-K1-APJ 9.77 ± 0.11 [10]

Elabela-32
β-arrestin

Recruitment
CHO-K1-APJ 9.38 ± 0.06 [10]

Elabela-32

Receptor

Internalizatio

n

CHO-K1-APJ 9.04 ± 0.07 [10]

Elabela-21
cAMP

Inhibition
CHO-K1-APJ 9.74 ± 0.13 [10]

Elabela-21
β-arrestin

Recruitment
CHO-K1-APJ 9.24 ± 0.04 [10]

Elabela-21

Receptor

Internalizatio

n

CHO-K1-APJ 8.91 ± 0.06 [10]

Elabela-11
cAMP

Inhibition
CHO-K1-APJ 9.75 ± 0.12 [10]

Elabela-11
β-arrestin

Recruitment
CHO-K1-APJ 8.23 ± 0.05 [10]

Elabela-11

Receptor

Internalizatio

n

CHO-K1-APJ 8.21 ± 0.07 [10]

[Pyr1]apelin-

13

cAMP

Inhibition
CHO-K1-APJ 9.92 ± 0.11 [10]

[Pyr1]apelin-

13

β-arrestin

Recruitment
CHO-K1-APJ 8.41 ± 0.05 [10]
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[Pyr1]apelin-

13

Receptor

Internalizatio

n

CHO-K1-APJ 8.78 ± 0.06 [10]

Core Principles of Elabela's Structure-Activity
Relationship
The biological activity of Elabela peptides is intrinsically linked to their primary amino acid

sequence and length. Key findings from SAR studies are outlined below:

C-Terminal Dominance: The C-terminal residues of Elabela are critical for both binding to the

apelin receptor and subsequent signal activation.[9][13] Alanine scanning of ELA(19-32)

revealed that the C-terminal pharmacophore is essential for its activity.[6][9]

Peptide Length and Affinity: Longer Elabela isoforms, such as ELA-32, generally exhibit

higher binding affinity to the apelin receptor compared to shorter fragments like ELA-11.[10]

[11] This suggests that residues in the N-terminal region of the longer peptides contribute to

receptor interaction.

Key Amino Acid Residues: Specific amino acid residues have been identified as being crucial

for Elabela's activity. For instance, His26 and Val29 in the ELA sequence are important for

binding.[12] Furthermore, an aromatic residue at the Phe31 or Pro32 position is important for

receptor activation.[12]

Signaling Bias: Different Elabela isoforms exhibit biased agonism, preferentially activating

certain downstream signaling pathways. ELA-32 shows a strong bias towards the β-arrestin

pathway, whereas ELA-21 has a more balanced or G-protein-biased profile.[7][8] This has

significant implications for the development of pathway-specific therapeutic agents.

Distinct Binding Mode from Apelin: Despite sharing the same receptor, Elabela and apelin

appear to have different binding modes.[6] For example, Asp282 and Asp284 of the apelin

receptor are key for apelin binding and activity but are not involved in Elabela's activity.[6]

Docking studies suggest that Phe31 of Elabela may bind to a different pocket than Phe13 of

apelin-13.[12]
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Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the SAR of

Elabela peptides, synthesized from methodologies reported in the literature.

Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled Elabela peptides by

measuring their ability to compete with a radiolabeled ligand for binding to the apelin receptor.

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or

recombinantly expressing the apelin receptor (e.g., CHO-K1 cells, human left ventricle

tissue).[10][11]

Binding Reaction: A constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13) is

incubated with the receptor-containing membranes in the presence of increasing

concentrations of the unlabeled competitor Elabela peptide.

Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.

The bound and free radioligand are then separated by rapid filtration through a glass fiber

filter.

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is

measured using a gamma counter.

Data Analysis: The data are fitted to a one-site competition binding equation using non-linear

regression to determine the IC50 value of the competitor peptide. The Ki value is then

calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay
This assay measures the ability of Elabela peptides to inhibit the production of cyclic AMP

(cAMP) via the Gαi-coupled apelin receptor, providing a measure of their functional potency

(EC50).

Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in

appropriate media.[10]
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Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP

degradation, followed by stimulation with forskolin to increase intracellular cAMP levels.

Peptide Treatment: Cells are then treated with increasing concentrations of the Elabela

peptide.

cAMP Measurement: After incubation, the intracellular cAMP concentration is measured

using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal

dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in

G-protein-independent signaling and receptor internalization.

Assay Principle: A common method is the NanoBiT® system, which utilizes a split-luciferase

complementation approach.[14][15] The apelin receptor is tagged with one subunit of the

luciferase (e.g., LgBit), and β-arrestin is tagged with the other (e.g., SmBit).

Cell Transfection: HEK293T cells are transiently transfected with constructs encoding the

tagged apelin receptor and β-arrestin.[14][15]

Ligand Stimulation: The transfected cells are treated with increasing concentrations of the

Elabela peptide.

Luminescence Measurement: Upon ligand-induced receptor activation and β-arrestin

recruitment, the luciferase subunits come into proximity, reconstituting a functional enzyme

that generates a luminescent signal in the presence of a substrate. This signal is measured

using a luminometer.

Data Analysis: The luminescence data are plotted against the peptide concentration and

fitted to a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathways activated by Elabela and a typical

experimental workflow for SAR studies.
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Caption: Elabela signaling through the apelin receptor.
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Caption: Experimental workflow for Elabela SAR studies.

Conclusion
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The structure-activity relationship of Elabela peptides is a rapidly evolving field with significant

therapeutic potential. The C-terminal region is undeniably crucial for activity, and different

isoforms exhibit distinct signaling biases. A thorough understanding of these relationships is

paramount for the rational design of novel, potent, and pathway-selective apelin receptor

agonists for the treatment of cardiovascular and other diseases. This guide provides a

foundational understanding of the current knowledge and methodologies in this exciting area of

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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